3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine
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Overview
Description
3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine is a complex organic compound that features a thiophene ring, a benzoquinoline moiety, and a pyridine ring
Preparation Methods
The synthesis of 3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of Benzoquinoline: The benzoquinoline moiety can be prepared through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Chemical Reactions Analysis
3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and applications.
Benzoquinoline Derivatives: These compounds have the benzoquinoline moiety and are used in similar research and industrial applications.
Pyridine Derivatives: Compounds with a pyridine ring are widely studied for their biological and chemical properties.
Properties
IUPAC Name |
3-pyridin-3-yl-1-thiophen-2-ylbenzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c1-2-7-17-15(5-1)9-10-19-22(17)18(21-8-4-12-25-21)13-20(24-19)16-6-3-11-23-14-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJECRNKJRMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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